molecular formula C7H6BrIO B2458858 5-(Bromomethyl)-2-iodophenol CAS No. 1823881-56-6

5-(Bromomethyl)-2-iodophenol

Cat. No. B2458858
CAS RN: 1823881-56-6
M. Wt: 312.932
InChI Key: YLOUSBNALCLIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-2-iodophenol, also known as 5-Bromo-2-iodophenol, is a chemical compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol. 5-Bromo-2-iodophenol is used in the synthesis of various compounds, including pharmaceuticals and other biologically active compounds. It is also used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. 5-Bromo-2-iodophenol is an important reagent in the synthesis of heterocyclic compounds, and it has been used in the synthesis of a variety of compounds, including alkaloids, antibiotics, and other biologically active substances.

Scientific Research Applications

5-(Bromomethyl)-2-iodophenoldophenol is used in various scientific research applications. It is used as a starting material for the synthesis of various heterocyclic compounds, such as indoles, quinolines, and pyridines. It is also used as a catalyst in the oxidation of alcohols and the reduction of nitro compounds. 5-(Bromomethyl)-2-iodophenoldophenol is also used in the synthesis of a variety of biologically active compounds, such as antibiotics, antivirals, and antifungals.

Advantages and Limitations for Lab Experiments

The use of 5-(Bromomethyl)-2-iodophenoldophenol in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is relatively non-toxic and stable. In addition, it is a versatile reagent, and can be used in a variety of reactions. However, it is important to note that the reaction of 5-bromo-2-iodophenol with certain compounds can be explosive, and it is important to take appropriate safety precautions when working with this compound.

Future Directions

The use of 5-(Bromomethyl)-2-iodophenoldophenol in scientific research is still in its early stages, and there are a number of potential future directions for research. One potential direction is the development of new synthetic methods using 5-(Bromomethyl)-2-iodophenoldophenol as a starting material. Additionally, further research into the biochemical and physiological effects of 5-(Bromomethyl)-2-iodophenoldophenol could lead to the development of new therapeutic agents. Finally, further research into the safety and toxicity of 5-(Bromomethyl)-2-iodophenoldophenol could lead to the development of improved safety protocols for laboratory experiments.

Synthesis Methods

5-(Bromomethyl)-2-iodophenoldophenol is synthesized by the reaction of 5-bromo-2-iodoaniline and bromine. The reaction is conducted in aqueous solution at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a white solid, which is then isolated and purified by recrystallization. The purity of the product can be determined by thin layer chromatography or high performance liquid chromatography.

properties

IUPAC Name

5-(bromomethyl)-2-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOUSBNALCLIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-iodophenol

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